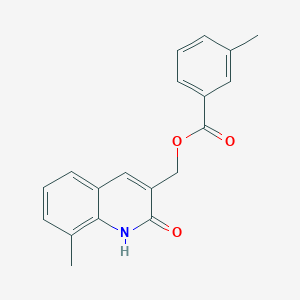
N-cyclohexyl-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CYCLOPS and is known for its unique properties, including its ability to target specific biological pathways. In
作用機序
CYCLOPS exerts its effects by binding to a specific protein target, known as cyclophilin D (CypD). CypD is a mitochondrial protein that plays a critical role in regulating mitochondrial permeability transition pore (mPTP) opening, which is involved in various physiological and pathological processes. By binding to CypD, CYCLOPS can modulate mPTP opening, leading to a variety of downstream effects.
Biochemical and Physiological Effects:
CYCLOPS has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that CYCLOPS can induce apoptosis (programmed cell death) in cancer cells, making it a potential cancer therapy. CYCLOPS has also been shown to modulate mitochondrial function, leading to changes in energy metabolism and oxidative stress. Additionally, CYCLOPS has been shown to modulate neuronal activity, suggesting its potential use in treating neurological disorders.
実験室実験の利点と制限
CYCLOPS has several advantages for lab experiments, including its high selectivity for CypD and its ability to modulate mitochondrial function. However, CYCLOPS has some limitations, including its limited solubility and potential toxicity at high concentrations. Additionally, CYCLOPS has not been extensively studied in vivo, limiting its potential applications in animal models.
将来の方向性
There are several future directions for CYCLOPS research. One potential direction is to further explore its potential as a cancer therapy, including its efficacy in animal models and its potential use in combination with other therapies. Another potential direction is to investigate its potential use in treating neurological disorders, including its effects on neuronal activity and potential neuroprotective effects. Additionally, further studies are needed to determine the safety and toxicity of CYCLOPS at various concentrations and in different cell types. Finally, CYCLOPS could be used in drug discovery to identify novel targets for therapeutic intervention.
合成法
The synthesis of CYCLOPS involves the reaction of 2-amino-5-cyclohexylbenzoic acid with 2-methoxyphenyl isocyanate and 3-nitropropionic acid. The resulting product is then reduced to obtain the final compound. This synthesis method has been optimized to improve yield and purity, making CYCLOPS a highly valuable compound for research purposes.
科学的研究の応用
CYCLOPS has been extensively studied for its potential applications in various fields, including cancer research, neurobiology, and drug discovery. Studies have shown that CYCLOPS can selectively target cancer cells, making it a promising candidate for cancer therapy. Additionally, CYCLOPS has been shown to modulate neuronal activity, suggesting its potential use in treating neurological disorders. CYCLOPS has also been used in drug discovery to identify novel targets for therapeutic intervention.
特性
IUPAC Name |
N-cyclohexyl-2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-27-19-14-8-7-13-18(19)20-24-22(28-25-20)17-12-6-5-11-16(17)21(26)23-15-9-3-2-4-10-15/h5-8,11-15H,2-4,9-10H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQVAVABNKLDLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

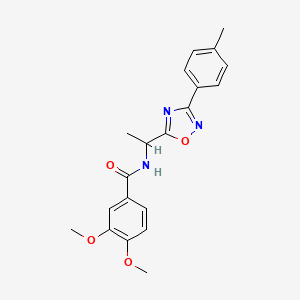
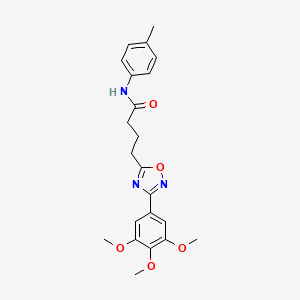
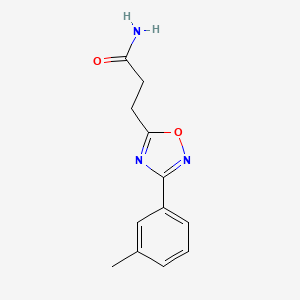

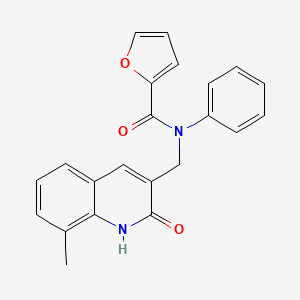

![2-methyl-5-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7686576.png)

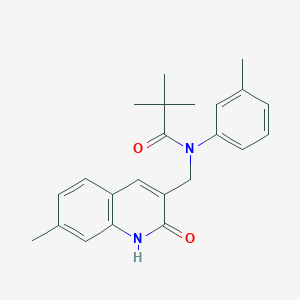

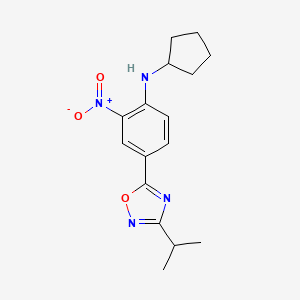
![N-[(4-chlorophenyl)methyl]-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7686606.png)
